molecular formula C13H20N2 B1428893 4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine CAS No. 1341762-75-1

4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine

Cat. No.: B1428893
CAS No.: 1341762-75-1
M. Wt: 204.31 g/mol
InChI Key: YJPLMAOASZOZSG-UHFFFAOYSA-N
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Description

4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine is an organic compound with the molecular formula C13H20N2 It is a derivative of pyridine, featuring a methyl group at the 4-position and a 3-methylcyclohexyl group attached to the nitrogen atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methylpyridine and 3-methylcyclohexylamine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Procedure: The 4-methylpyridine is reacted with 3-methylcyclohexylamine in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Scaling up the laboratory synthesis method with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.

    Purification: The product is typically purified by recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine depends on its specific application:

    Biological Activity: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

    Chemical Reactivity: The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the steric effects of the cyclohexyl group.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(1-methylcyclohexyl)pyridin-3-amine
  • 4-methyl-N-(2-methylcyclohexyl)pyridin-3-amine
  • 4-methyl-N-(4-methylcyclohexyl)pyridin-3-amine

Uniqueness

4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine is unique due to the specific positioning of the methyl groups on both the pyridine ring and the cyclohexyl moiety, which can influence its chemical reactivity and biological activity differently compared to its isomers.

This compound’s distinct structural features make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-N-(3-methylcyclohexyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-4-3-5-12(8-10)15-13-9-14-7-6-11(13)2/h6-7,9-10,12,15H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPLMAOASZOZSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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